

"solubility and reactivity of 2,2'-Bioxirane in organic solvents"

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An In-Depth Technical Guide to the Solubility and Reactivity of **2,2'-Bioxirane** for Researchers and Drug Development Professionals

Introduction

2,2'-Bioxirane, known systematically as 1,2:3,4-diepoxybutane (DEB), is a bifunctional electrophile of significant interest in synthetic chemistry, polymer science, and toxicology.^{[1][2]} Its structure, consisting of two strained oxirane (epoxide) rings connected by a C-C bond, makes it a highly reactive and versatile building block. This reactivity, primarily driven by the relief of ring strain, allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including cross-linking agents for polymers and key intermediates in drug development.^{[1][3]}

However, this high reactivity also underlies its notable toxicity and carcinogenic properties, necessitating careful handling and a thorough understanding of its chemical behavior.^{[2][4]} This guide offers a deep dive into the solubility and reactivity of **2,2'-bioxirane**, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this potent chemical entity.

A critical aspect of **2,2'-bioxirane**'s chemistry is its stereoisomerism. The molecule exists in three distinct stereoisomeric forms: two enantiomers, (2R,2'R)- and (2S,2'S)-bioxirane, and an achiral meso-diastereomer, (2R,2'S)-bioxirane.^{[1][5]} The stereochemistry of the starting bioxirane can profoundly influence the stereochemical outcome of its reactions, a crucial consideration in asymmetric synthesis.

Caption: Stereoisomeric forms of **2,2'-Bioxirane**.

Section 1: Physicochemical Properties and Solubility

A comprehensive understanding of **2,2'-bioxirane**'s physical properties is essential for its practical application, from designing reaction conditions to ensuring safe storage and handling.

Summary of Physical Properties

The key physical properties of **2,2'-bioxirane** (isomeric mixture, unless specified) are summarized below. It is important to note that properties like melting point can vary between the pure stereoisomers.^{[6][7]}

Property	Value	Reference(s)
Synonyms	1,2:3,4-Diepoxybutane, Butadiene diepoxide	[1][2][8]
Molecular Formula	C ₄ H ₆ O ₂	[1]
Molar Mass	86.09 g/mol	[1][8]
Appearance	Colorless to pale yellow liquid	[5]
Density	~1.113 g/cm ³ at 20-25 °C	[1]
Melting Point	4 °C (D/L mixture); -19 °C (meso)	[1][6]
Boiling Point	138 °C at 760 mmHg	[1]
Flash Point	45.6 °C (114 °F)	[5]

Solubility Profile

While extensive quantitative solubility data for **2,2'-bioxirane** across a wide range of organic solvents is not readily available in peer-reviewed literature, its solubility characteristics can be reliably inferred from its molecular structure and documented behavior.

- **Water:** **2,2'-bioxirane** is considered miscible or highly soluble in water (≥ 100 mg/mL).[1][5] This is attributed to the ability of its two polar ether oxygen atoms to form hydrogen bonds with water. However, this solubility is complicated by a slow hydrolysis reaction, where water acts as a nucleophile to open the epoxide rings, ultimately forming 1,2,3,4-butanetetrol.[5] This reaction is accelerated by acidic or basic conditions.
- **Polar Aprotic Solvents** (e.g., THF, Acetone, DMF, DMSO): High solubility is expected in these solvents. The polar nature of the C-O bonds in the epoxide rings allows for strong dipole-dipole interactions with polar aprotic solvents, making them excellent media for conducting reactions with **2,2'-bioxirane**.
- **Polar Protic Solvents** (e.g., Ethanol, Methanol): **2,2'-bioxirane** is miscible with simple alcohols. However, these solvents can also act as nucleophiles, leading to solvolysis (ring-opening by the solvent molecule). This reaction is typically slow at room temperature but can become significant upon heating or in the presence of acid or base catalysts.[5]
- **Non-Polar & Halogenated Solvents** (e.g., Toluene, Hexane, Dichloromethane, Chloroform): The C4 hydrocarbon backbone of the molecule imparts significant non-polar character, allowing for good solubility in these solvents through van der Waals interactions. Dichloromethane and other non-polar solvents are often used for extraction from aqueous solutions.[9] Studies on its chiroptical properties have been conducted in solvents like benzene, CCl₄, and CS₂, confirming its solubility.[10]

Experimental Protocol: Solubility Determination

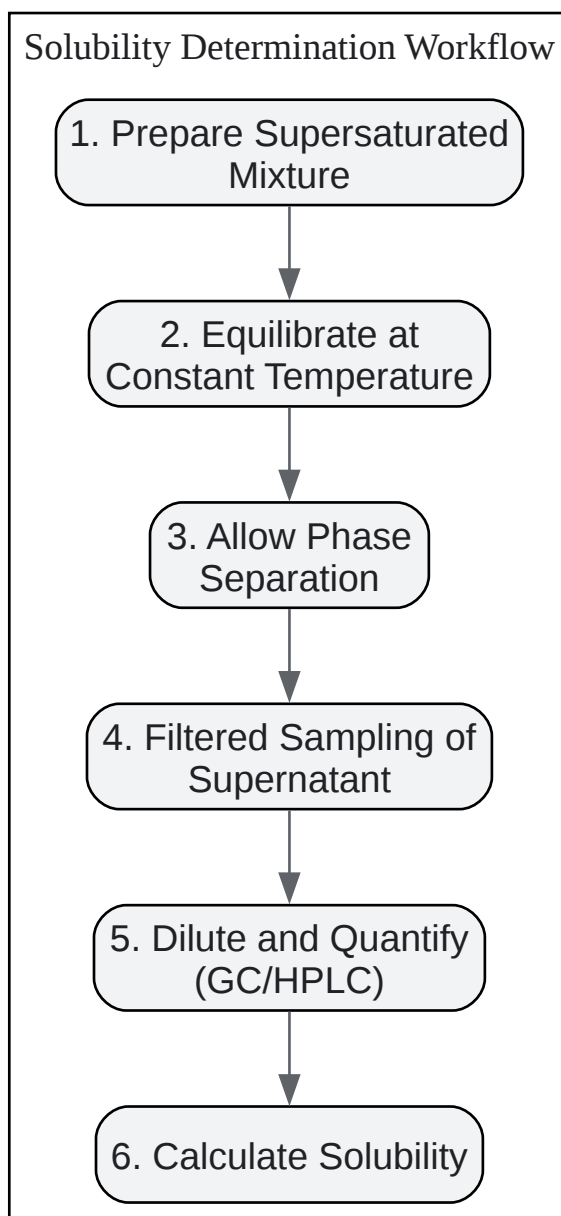
For researchers needing precise solubility data in a specific solvent system, the following isothermal shake-flask method provides a reliable framework.

Objective: To determine the saturation solubility of **2,2'-bioxirane** in a given organic solvent at a constant temperature.

Methodology:

- **Preparation:** Add an excess amount of **2,2'-bioxirane** to a known volume of the test solvent in a sealed, airtight vial. The presence of undissolved bioxirane as a separate phase is essential to ensure saturation.

- **Equilibration:** Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the mixture to stand in the isothermal bath for several hours to permit the undissolved bioxirane to settle.
- **Sampling:** Carefully extract an aliquot of the clear, supernatant (saturated solution) using a syringe fitted with a sub-micron filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved micro-droplets.
- **Quantification:** Accurately dilute the filtered aliquot with a suitable solvent (one in which bioxirane is fully miscible, like acetonitrile or THF). Analyze the concentration of **2,2'-bioxirane** using a pre-calibrated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
- **Calculation:** Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.



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Caption: Workflow for experimental determination of solubility.

Section 2: Reactivity and Reaction Mechanisms

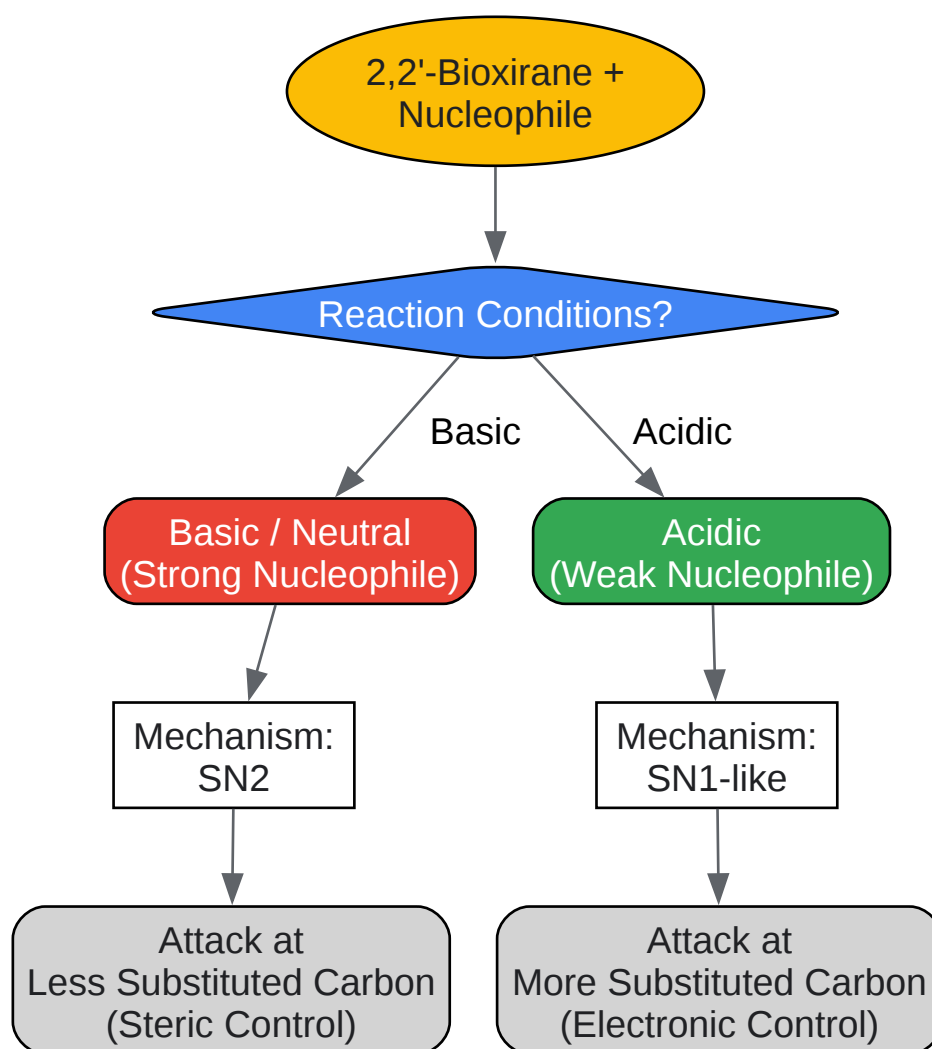
The chemistry of **2,2'-bioxirane** is dominated by the nucleophilic ring-opening of its strained epoxide rings. The regiochemical and stereochemical outcomes of these reactions are highly predictable and depend critically on the reaction conditions.

The Driving Force: Ring Strain

Epoxides are three-membered cyclic ethers with internal C-C-O bond angles of approximately 60° . This severe deviation from the ideal tetrahedral angle of 109.5° for sp^3 -hybridized atoms creates significant angle strain and torsional strain.^[11] Nucleophilic attack on one of the epoxide carbons leads to the opening of the ring, which releases this strain energy. This thermodynamic driving force makes epoxides far more reactive towards nucleophiles than their acyclic ether counterparts.^[11]

Nucleophilic Ring-Opening: Regioselectivity is Key

The central principle governing the reactivity of unsymmetrical epoxides, including derivatives of **2,2'-bioxirane**, is the regioselectivity of nucleophilic attack. The outcome is dictated by whether the reaction is conducted under basic/neutral or acidic conditions.



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Caption: Regioselectivity decision pathway for epoxide ring-opening.

Under basic or neutral conditions, the reaction proceeds via a standard S_N2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, this attack preferentially occurs at the less substituted carbon atom.^{[12][13][14]} The reaction results in an inversion of stereochemistry at the site of attack.

Mechanism:

- A strong nucleophile (e.g., RO^- , R_2N^- , $RMgX$, N_3^-) performs a backside attack on the less sterically hindered epoxide carbon.
- The C-O bond breaks, with the electrons moving to the oxygen atom, forming an alkoxide intermediate.
- A subsequent acidic workup protonates the alkoxide to yield the final neutral alcohol product.^[13]

Under acidic conditions, the mechanism is more complex and has characteristics of both S_N1 and S_N2 reactions.^{[12][15]} The epoxide oxygen is first protonated by the acid, creating a good leaving group (a hydroxyl group) and activating the ring toward attack by even weak nucleophiles (e.g., H_2O , ROH , RNH_2). This protonation event leads to a transition state with significant positive charge buildup on the epoxide carbons. This partial positive charge is better stabilized on the more substituted carbon through hyperconjugation. Consequently, the nucleophile preferentially attacks the more substituted carbon.^{[11][15][16]}

Mechanism:

- The epoxide oxygen is rapidly protonated in the acidic medium.
- The nucleophile attacks the more substituted carbon from the backside (anti-periplanar to the C-O bond).
- The C-O bond breaks to relieve the ring strain, forming the product directly after deprotonation of the nucleophile if necessary.

Reactions with Common Nucleophiles

- **Amines:** The reaction with primary or secondary amines is a cornerstone for synthesizing β -amino alcohols, which are crucial structural motifs in many pharmaceuticals.^{[17][18]} Under neutral or heated conditions, the amine attacks the less substituted carbon. The reaction rate is influenced by the nucleophilicity of the amine; electron-donating groups on the amine enhance reactivity, while steric bulk can hinder it.^[17]
- **Alcohols and Water (Solvolysis):** In the presence of an acid catalyst, alcohols and water open the epoxide ring at the more substituted position to form β -hydroxy ethers and diols, respectively. Under basic conditions (using an alkoxide), attack occurs at the less substituted carbon.
- **Thiols:** Thiols are excellent nucleophiles and readily open epoxide rings.^[19] Their conjugate bases, thiolates (RS^-), are even more potent and will attack the less substituted carbon in an S_N2 fashion.^[20]
- **Carbon Nucleophiles:** Grignard reagents ($RMgX$) and organolithium reagents (RLi) are powerful carbon nucleophiles that attack the less substituted carbon to form new C-C bonds, leading to the synthesis of more complex alcohols after workup.^{[12][13]}

Experimental Protocol: Synthesis of a Diamino Alcohol

This protocol details the reaction of (D,L)-**2,2'-bioxirane** with benzylamine, a representative primary amine, under neutral conditions.

Objective: To synthesize 1,4-bis(benzylamino)butane-2,3-diol.

Materials:

- (D,L)-**2,2'-Bioxirane** (1.0 eq)
- Benzylamine (2.2 eq)
- Ethanol (as solvent)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **2,2'-bioxirane** (1.0 eq) in ethanol (approx. 0.5 M solution).
- **Addition of Nucleophile:** Add benzylamine (2.2 eq) to the solution at room temperature. A slight exotherm may be observed.
- **Reaction:** Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bioxirane is consumed.
- **Workup:** Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1,4-bis(benzylamino)butane-2,3-diol.
- **Characterization:** Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: Safety and Handling

2,2'-Bioxirane is a hazardous substance and must be handled with appropriate precautions.

- **Hazards:** It is a flammable liquid and vapor.[4] It is classified as toxic if swallowed and fatal in contact with skin or if inhaled.[4] It causes severe skin burns and eye damage. Furthermore, it is recognized as a mutagen and a carcinogen.[2][4]
- **Handling:** Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[4][5] For operations where aerosols or vapors may be generated, a NIOSH-approved respirator is required. Use non-sparking tools and ground all equipment to prevent static discharge.[21]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored under refrigeration and kept away from heat, sparks, open flames, acids, bases, and oxidizing agents.[5][21]

Conclusion

2,2'-Bioxirane is a potent and versatile diepoxide whose synthetic utility is rooted in the predictable and controllable ring-opening of its strained oxirane rings. Its solubility in a wide range of organic solvents makes it adaptable to diverse reaction setups. The key to harnessing its reactivity lies in understanding the fundamental mechanistic dichotomy: under basic/neutral conditions, strong nucleophiles attack the less hindered carbon via an S_N2 pathway, while under acidic conditions, even weak nucleophiles are directed to the more substituted carbon via an S_N1 -like mechanism. This predictable regioselectivity, combined with the inherent stereospecificity (inversion of configuration) of the ring-opening, makes **2,2'-bioxirane** a powerful tool for the stereocontrolled synthesis of 1,4-difunctionalized butane scaffolds, which are of enduring importance in materials science and medicinal chemistry.

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